Phenyl undec-10-enoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18508-59-3 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
phenyl undec-10-enoate |
InChI |
InChI=1S/C17H24O2/c1-2-3-4-5-6-7-8-12-15-17(18)19-16-13-10-9-11-14-16/h2,9-11,13-14H,1,3-8,12,15H2 |
InChI Key |
RIYUQGWFHCLLDM-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)OC1=CC=CC=C1 |
Canonical SMILES |
C=CCCCCCCCCC(=O)OC1=CC=CC=C1 |
Other CAS No. |
18508-59-3 |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl Undec 10 Enoate and Analogous Phenyl Esters
Esterification Reactions Involving Undec-10-enoic Acid and Phenolic Components
Esterification represents a fundamental approach for synthesizing phenyl undec-10-enoate (B1210307), directly reacting undec-10-enoic acid with a phenol (B47542).
Classical Acid-Catalyzed Condensation Approaches
The traditional method for synthesizing esters involves the direct condensation of a carboxylic acid and an alcohol in the presence of an acid catalyst. In the context of phenyl undec-10-enoate, this would involve reacting undec-10-enoic acid with phenol using a strong acid catalyst like sulfuric acid. beilstein-journals.orgjapsonline.com This method, known as Fischer esterification, is a reversible reaction, and often requires forcing conditions, such as the removal of water, to drive the equilibrium towards the product side. researchgate.net For instance, the synthesis of methyl undec-10-enoate, a related ester, is achieved by refluxing undec-10-enoic acid in methanol (B129727) with a catalytic amount of sulfuric acid for several hours. beilstein-journals.org A similar principle applies to the synthesis of phenyl esters, although the lower nucleophilicity of phenols compared to aliphatic alcohols might necessitate more stringent reaction conditions.
Carbodiimide-Mediated Coupling Strategies (e.g., employing EDC and DMAP)
To circumvent the harsh conditions of acid-catalyzed esterification, milder methods employing coupling agents have been developed. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose, often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.netcreative-proteomics.com This method, known as the Steglich esterification, proceeds under mild, neutral conditions. researchgate.net
The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. researchgate.netcreative-proteomics.com This intermediate is then susceptible to nucleophilic attack by the alcohol (in this case, phenol), facilitated by DMAP, to form the desired ester and a urea (B33335) byproduct. researchgate.net For example, the synthesis of 1'-phenylethyl undec-10-enoate was achieved in quantitative yield by reacting undec-10-enoic acid with 1-phenylethanol (B42297) in the presence of DCC and DMAP at room temperature. researchgate.net Similarly, fatty acid conjugates of 2,6-diisopropylphenol have been prepared using DCC and DMAP to esterify the phenolic hydroxyl group with undec-10-enoic acid. scirp.org EDC is often preferred in biochemical applications due to the water-solubility of its urea byproduct, which simplifies purification. interchim.fr
Transesterification Processes for this compound Formation
Transesterification offers an alternative route to this compound, involving the exchange of the alcohol moiety of an existing ester with phenol. This method is particularly useful when starting from readily available esters of undec-10-enoic acid, such as the methyl or ethyl esters. nih.govacs.org The reaction can be catalyzed by acids, bases, or various metal-based catalysts. nih.govacs.orgresearchgate.net
For instance, the transesterification of ethyl 10-undecenoate with various alcohols has been demonstrated using a Cu-deposited V2O5 catalyst. nih.govacs.orgresearchgate.net While this specific study did not include phenol, it highlights the potential of heterogeneous catalysts for such transformations. The development of efficient transesterification methods is crucial for the conversion of bio-based fatty acid esters into valuable monomers and fine chemicals. nih.govacs.org Sodium methoxide (B1231860) has also been used as a catalyst for the transesterification of methyl 10-undecenoate with 10-undecen-1-ol. researchgate.net The choice of catalyst and reaction conditions is critical to achieve high selectivity and yield.
Sustainable and Catalytic Synthetic Routes
Recent research has focused on developing more sustainable and efficient methods for ester synthesis, minimizing waste and avoiding harsh reagents.
Base-Catalyzed Esterification Utilizing Diphenyl Carbonate
A notable sustainable approach involves the use of diphenyl carbonate as a phenoxy group donor in a base-catalyzed reaction with a carboxylic acid. rsc.org This method avoids the use of toxic and corrosive acid chlorides or anhydrides. The reaction of undec-10-enoic acid with diphenyl carbonate in the presence of a catalytic amount of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to produce this compound in high yield. rsc.orgsmolecule.com The primary byproduct of this reaction is phenol, which can be recovered and potentially reused. rsc.org This process represents a greener alternative to traditional esterification methods.
Evaluation of Reaction Conditions for Enhanced Selectivity and Yields (e.g., elevated temperatures, neat conditions)
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. For the base-catalyzed reaction with diphenyl carbonate, elevated temperatures, typically around 160 °C, are employed to drive the reaction to completion. rsc.org Performing the reaction under neat (solvent-free) conditions is also advantageous as it reduces solvent waste and can increase the reaction rate. rsc.orgsmolecule.com
The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org Upon completion, the byproduct phenol can be removed by vacuum distillation, and the final product, this compound, is purified by column chromatography. rsc.org A study on the DBU-catalyzed synthesis of this compound from undec-10-enoic acid and diphenyl carbonate reported a high yield of 89% after purification. rsc.org
Table 1: Summary of a Synthetic Protocol for this compound rsc.org
| Parameter | Value |
| Reactants | Undec-10-enoic acid, Diphenyl Carbonate |
| Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Catalyst Loading | 3.0 mol% |
| Temperature | 160 °C |
| Reaction Time | 8 hours |
| Conditions | Neat (solvent-free) |
| Purification | Vacuum distillation of phenol, followed by column chromatography |
| Yield | 89% |
Comparative Analysis of Synthetic Pathways: Efficiency, Atom Economy, and Scalability
The synthesis of this compound and its analogous phenyl esters can be achieved through several distinct chemical pathways. The selection of an appropriate synthetic route is contingent upon a multitude of factors, paramount among which are reaction efficiency, atom economy, and the potential for scalability. This section provides a comparative analysis of the primary methodologies for synthesizing these esters, with a focus on these key performance indicators. The main synthetic strategies include direct esterification of a phenol with a carboxylic acid (or its derivatives like acyl chlorides and anhydrides) and transesterification.
Direct Esterification Methods
Direct esterification involves the reaction of a phenol with a carboxylic acid or its more reactive derivatives. The low nucleophilicity of the phenolic hydroxyl group often necessitates the use of activating agents or more reactive acylating agents than the free carboxylic acid. arkat-usa.orgniscpr.res.in
Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, a phenol). researchgate.net While widely used for aliphatic alcohols, its application to phenols is often sluggish due to the reduced nucleophilicity of the phenolic oxygen. libretexts.org To drive the equilibrium towards the product, excess reactants or removal of water is typically required, which can complicate the process and impact its efficiency. google.comquora.com The use of strong acid catalysts like sulfuric acid can also lead to side reactions and corrosive conditions, which pose challenges for industrial-scale production. rug.nl
Acylation with Acyl Chlorides: The reaction of a phenol with an acyl chloride, such as undec-10-enoyl chloride, is a more vigorous and often higher-yielding alternative to Fischer-Speier esterification. libretexts.orgchemguide.co.uk This method generally proceeds at room temperature and can be facilitated by the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. niscpr.res.inchemguide.co.uk While efficient in terms of yield, the atom economy is inherently lower due to the formation of a stoichiometric amount of hydrochloride salt as waste. jocpr.com The use of acyl chlorides also introduces challenges related to their handling, as they are often corrosive and moisture-sensitive. libretexts.org
Acylation with Acid Anhydrides: Acid anhydrides, like undec-10-enoic anhydride, offer a less aggressive alternative to acyl chlorides. libretexts.org The reaction with phenols is typically slower and may require heating. libretexts.org Similar to acyl chlorides, this method generates a carboxylic acid as a byproduct, which impacts the atom economy. The reaction can be catalyzed by acids or bases. For instance, 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be an effective catalyst for the acylation of alcohols with acid anhydrides under solvent-free conditions. organic-chemistry.org
A comparative overview of direct esterification methods is presented in Table 1.
| Synthetic Pathway | General Reaction | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | R-COOH + Ar-OH ⇌ R-COO-Ar + H₂O | Acid catalyst (e.g., H₂SO₄), heat, removal of water google.comquora.com | Inexpensive starting materials, simple concept quora.com | Slow reaction with phenols, reversible, harsh conditions, potential for side reactions libretexts.orgrug.nl |
| Acylation with Acyl Chlorides | R-COCl + Ar-OH → R-COO-Ar + HCl | Room temperature, often with a base (e.g., pyridine) niscpr.res.inlibretexts.orgchemguide.co.uk | High reactivity, generally high yields niscpr.res.in | Poor atom economy (HCl byproduct), corrosive and moisture-sensitive reagents libretexts.orgjocpr.com |
| Acylation with Acid Anhydrides | (R-CO)₂O + Ar-OH → R-COO-Ar + R-COOH | Often requires heat, can be acid or base-catalyzed libretexts.org | Less reactive and easier to handle than acyl chlorides libretexts.org | Moderate atom economy (carboxylic acid byproduct), may require higher temperatures libretexts.org |
Transesterification Methods
Transesterification is an equilibrium-controlled process where the alkoxy group of an ester is exchanged with another alcohol. rsc.org For the synthesis of phenyl esters, this can involve the reaction of a methyl or ethyl ester of undec-10-enoic acid with phenol in the presence of a catalyst.
Acid-Catalyzed Transesterification: Acid catalysts can also be employed for transesterification. rsc.org However, the conditions can be harsh, and the equilibrium nature of the reaction remains a challenge. rsc.org
A key advantage of transesterification, particularly with reagents like DPC, is the potential for high atom economy, especially when the byproduct (phenol) can be efficiently recovered and reused. rsc.orgrsc.org A study on the transesterification of various pyridin-2-yl esters with phenol using an inexpensive alkali metal catalyst (K₂CO₃) also demonstrated moderate to high yields, highlighting the potential for more environmentally friendly catalytic systems. rsc.orgscispace.com
Table 2 provides a comparative analysis of different synthetic pathways for phenyl esters, including a specific example for this compound.
| Method | Starting Materials | Catalyst/Reagent | Yield (%) | Atom Economy | Scalability | Reference |
| Acylation with Acyl Chloride | Phenol, Benzoyl chloride | TiO₂ (catalytic) | 92 | Moderate | Good; catalyst is reusable. | niscpr.res.in |
| Transesterification | 10-Undecenoic acid, Diphenyl carbonate | DBU (catalytic) | 89 | High (phenol byproduct can be recycled) | Good; neat conditions, catalytic process. | rsc.org |
| Transesterification | Pyridin-2-yl benzoates, Phenol | K₂CO₃ (catalytic) | Moderate to High | High | Good; inexpensive and heterogeneous catalyst. | rsc.orgscispace.com |
| Fischer-Speier Esterification | Carboxylic acids, Phenol | Borate-sulfuric acid complex | Not specified | High (in principle) | Potentially good, but equilibrium limitations. | google.com |
| Pivalic Anhydride Mediated Esterification | Carboxylic acids, Electron-rich phenols | Pivalic anhydride, Sodium thiosulfate (B1220275) pentahydrate | Good for electron-rich phenols | Moderate | Good; inexpensive and easy to handle reagents. | arkat-usa.org |
The choice of synthetic pathway for this compound and its analogs is a trade-off between several factors.
Efficiency: Acylation with acyl chlorides generally offers the highest reactivity and yields. niscpr.res.in However, catalyzed transesterification methods, such as the one using DBU and diphenyl carbonate, also provide excellent yields and are highly efficient. rsc.org
Atom Economy: Transesterification reactions, particularly those where the byproduct can be recycled (like the phenol from DPC), exhibit superior atom economy compared to acylation with acyl chlorides or anhydrides, where a stoichiometric byproduct is generated. jocpr.comrsc.org The concept of atom economy is a crucial aspect of green chemistry, aiming to minimize waste by maximizing the incorporation of all materials used in the process into the final product. jocpr.com
Scalability: For industrial applications, scalability is a critical consideration. Catalytic processes are generally more scalable and cost-effective than stoichiometric reactions. The use of inexpensive and robust catalysts, such as K₂CO₃ or reusable TiO₂, enhances the scalability of a process. niscpr.res.inrsc.org Methods that operate under neat or solvent-free conditions are also advantageous for large-scale synthesis as they reduce solvent waste and simplify purification. niscpr.res.inrsc.org The DBU-catalyzed synthesis of this compound from diphenyl carbonate is a prime example of a scalable process due to its catalytic nature and neat reaction conditions. rsc.org
Chemical Reactivity and Mechanistic Investigations of Phenyl Undec 10 Enoate
Transformations Involving the Terminal Alkene Moiety
The terminal double bond in phenyl undec-10-enoate (B1210307) is susceptible to a variety of addition and transformation reactions typical of alkenes.
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes like those containing ruthenium or tungsten. wikipedia.org
Cross-Metathesis (CM): This intermolecular reaction joins two different alkenes. masterorganicchemistry.comsigmaaldrich.com Phenyl undec-10-enoate can react with a partner olefin in the presence of a catalyst, such as a Grubbs-type catalyst, to yield new, longer-chain or functionalized products. The reaction equilibrium is often driven by the removal of a volatile byproduct, such as ethylene (B1197577). organic-chemistry.org For instance, the cross-metathesis of the closely related methyl 10-undecenoate with methyl acrylate (B77674) has been shown to proceed with high conversion rates using a homogeneous ruthenium catalyst under mild conditions. rsc.org This suggests that this compound would behave similarly, allowing for the introduction of various functional groups at the terminus of the alkyl chain. The general mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of the catalyst's metal carbene with the alkene. wikipedia.orglibretexts.org
Ring-Closing Metathesis (RCM): This intramolecular variant is used to form cyclic compounds from acyclic dienes. organic-chemistry.orgwikipedia.org While this compound itself cannot undergo RCM, a derivative containing a second alkene unit can be cyclized. For example, if the phenol (B47542) portion of the ester were replaced with an unsaturated alcohol like 3-buten-1-ol, the resulting diene could undergo RCM to form a macrocyclic lactone. The reaction is entropically favored by the formation of a stable cyclic compound and the release of gaseous ethylene. wikipedia.orgharvard.edu The synthesis of 5- to 30-membered rings is achievable through this method. organic-chemistry.org
| Reaction Type | Partner/Substrate | Catalyst Example | Expected Product from this compound |
| Cross-Metathesis | Ethylene (excess) | Grubbs Catalyst | Self-metathesis product (1,20-docosadienedioic acid diphenyl ester) and ethylene |
| Cross-Metathesis | Styrene | Hoveyda-Grubbs Catalyst | Phenyl 12-phenyl-dodec-10-enoate |
| Ring-Closing Metathesis | Diene derived from undec-10-enoic acid and an unsaturated alcohol | Grubbs II Catalyst | Macrocyclic lactone |
Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond.
Hydrosilylation: This reaction adds a silicon-hydride (Si-H) bond across the alkene, typically catalyzed by platinum complexes like Karstedt's catalyst. nih.govmdpi.com The reaction of this compound with a hydrosilane, such as triethoxysilane, would yield the corresponding terminal silyl (B83357) ether. The process is widely accepted to proceed via the Chalk-Harrod mechanism, which involves oxidative addition of the Si-H bond to the metal center, coordination of the alkene, migratory insertion, and reductive elimination. mdpi.com This transformation is a key method for producing organofunctionalized silanes. nih.gov
Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov hydration of the alkene. The terminal double bond of this compound would first react with a borane (B79455) reagent, such as 9-borabicyclononane (B1260311) (9-BBN) or a borane-tetrahydrofuran (B86392) complex (BH3-THF). This is followed by an oxidative workup, typically with hydrogen peroxide and a base, to replace the boron atom with a hydroxyl group. This sequence would convert this compound into phenyl 11-hydroxyundecanoate. This exact transformation has been demonstrated with high efficiency on polymers containing undec-10-enoate side chains, where hydroboration–oxidation resulted in nearly quantitative conversion of the vinyl groups to primary alcohols. researchgate.net
The electron-rich pi bond of the alkene is susceptible to attack by electrophiles. libretexts.org
Halogenation: The addition of elemental halogens (e.g., Br₂ or Cl₂) across the double bond proceeds readily. The reaction of this compound with bromine, for example, would form a cyclic bromonium ion intermediate, which is then attacked by the bromide ion from the anti-face to yield phenyl 10,11-dibromoundecanoate.
Halohydroxylation: When halogenation is performed in the presence of water, a halohydrin is formed. The mechanism again involves the formation of a halonium ion intermediate. However, water, being the solvent and present in high concentration, acts as the nucleophile instead of the halide ion. The water molecule attacks the more substituted carbon of the halonium ion, following Markovnikov's rule. A final deprotonation step yields the product. For this compound, reaction with bromine water would produce phenyl 11-bromo-10-hydroxyundecanoate. nih.gov
The terminal alkene can be oxidized to form epoxides or diols.
Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide. This compound would be converted to phenyl 10,11-epoxyundecanoate. This reaction proceeds via a concerted mechanism where the oxygen atom is transferred from the peroxy acid to the alkene.
Dihydroxylation: The alkene can be converted into a vicinal diol. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). This would transform this compound into phenyl 10,11-dihydroxyundecanoate. ucla.edu Asymmetric dihydroxylation is also possible using Sharpless catalysts, which can produce chiral diols with high enantiomeric excess. beilstein-journals.org The conversion of terminal vinyl groups in undecenoate-containing polymers to alcohols further confirms the susceptibility of this moiety to oxidation. researchgate.net
Reactivity of the Phenyl Ester Functional Group
The phenyl ester is an important functional group that is significantly more reactive towards nucleophilic acyl substitution than its alkyl ester counterparts. This enhanced reactivity is due to the electron-withdrawing nature and good leaving group ability of the phenoxide ion.
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, in this case, undec-10-enoic acid and phenol.
Base-Catalyzed Hydrolysis: Phenyl esters readily undergo hydrolysis under basic conditions. stanford.edu The reaction typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov This process involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. researchgate.net The subsequent collapse of this intermediate expels the phenoxide ion, which is a relatively stable and therefore good leaving group compared to an alkoxide ion. This step is essentially irreversible because the resulting carboxylic acid is immediately deprotonated by the basic medium to form a resonance-stabilized carboxylate salt, driving the reaction to completion.
Acid-Catalyzed Hydrolysis: Acid catalysis is also effective, though often less rapid for phenyl esters compared to base catalysis. stanford.edu The mechanism involves the initial protonation of the carbonyl oxygen by a hydronium ion, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com A weak nucleophile, such as water, then attacks the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, phenol is eliminated as a neutral leaving group, and subsequent deprotonation of the resulting carbonyl yields the carboxylic acid and regenerates the acid catalyst.
| Feature | Base-Catalyzed Hydrolysis (BAC2) | Acid-Catalyzed Hydrolysis (AAC2) |
| Catalyst | Base (e.g., OH⁻) is consumed stoichiometrically in the overall reaction but acts catalytically in the mechanism. | Acid (e.g., H₃O⁺) is a true catalyst and is regenerated. |
| Mechanism | Nucleophilic attack by OH⁻ on the neutral ester carbonyl. | Nucleophilic attack by H₂O on the protonated ester carbonyl. |
| Key Intermediate | Tetrahedral alkoxide intermediate. | Tetrahedral oxonium intermediate. |
| Leaving Group | Phenoxide ion (PhO⁻). | Phenol (PhOH). |
| Reversibility | Essentially irreversible due to carboxylate formation. | Reversible; equilibrium-controlled. |
| Rate Dependence | Rate = k[Ester][OH⁻]. | Rate = k[Ester][H⁺]. |
Transesterification Kinetics and Thermodynamic Considerations
The transesterification of this compound involves the exchange of its phenoxy group with another alcohol. This reaction is a fundamental process in ester chemistry, and its kinetic and thermodynamic profile, while not extensively documented for this specific molecule, can be understood through principles established for similar phenyl esters and long-chain carboxylates.
The reaction is typically catalyzed by either an acid or a base. Under conditions where the alcohol reactant is used in large excess, the reaction kinetics often follow a pseudo-first-order model. The rate of reaction is significantly influenced by the catalyst concentration and temperature. For instance, studies on the transesterification of diphenyl carbonate have shown a first-order dependence on the catalyst concentration. researchgate.net The activation energy for such reactions is observed to decrease as catalyst concentration increases, indicating a more efficient catalytic process. researchgate.net
| Parameter | Observation for Analogous Systems | Implication for this compound |
|---|---|---|
| Reaction Order | Pseudo-first-order with respect to the ester when alcohol is in large excess. researchgate.net | The rate would be primarily dependent on the concentration of this compound. |
| Catalyst Effect | Rate is proportional to catalyst (acid or base) concentration. researchgate.net | Increasing catalyst loading would accelerate the reaction. |
| Temperature Effect | Increases reaction rate (kinetics); minimal effect on equilibrium (thermodynamics). ucr.ac.crmdpi.com | Higher temperatures would lead to faster attainment of equilibrium. |
| Thermodynamics (ΔH°) | Typically near zero (-3 ± 2 kJ/mol for Fischer esterification). ucr.ac.cr | The reaction is not significantly endothermic or exothermic. |
Photo-Fries Rearrangement Studies under Homogeneous and Heterogeneous Conditions
When irradiated with ultraviolet (UV) light, this compound is expected to undergo the Photo-Fries rearrangement. This reaction converts the phenolic ester into a mixture of ortho- and para-hydroxy acylphenones. thermofisher.comwikipedia.org The accepted mechanism involves the homolytic cleavage of the ester's aryl C–O bond, which generates a phenoxy radical and an undecenoyl acyl radical pair within a "solvent cage". slideshare.netresearchgate.net These radicals can then recombine at the ortho or para positions of the phenyl ring, followed by tautomerization to yield the final ketone products. researchgate.net
The reaction environment significantly influences the product distribution. In homogeneous organic solvents, the radical pair has greater freedom to separate and recombine, leading to a mixture of products. However, conducting the reaction in heterogeneous media, such as aqueous micellar systems, can enhance selectivity. rsc.orgnycu.edu.twnih.gov Micelles, formed by surfactants in water, create nano-sized hydrophobic pockets where the ester molecule resides. This confinement effect can restrict the rotational and translational mobility of the generated radical pair, favoring recombination and potentially altering the ortho/para product ratio. nih.govresearchgate.net This approach offers a "green chemistry" alternative to traditional organic solvents and can improve the synthetic utility of the Photo-Fries rearrangement by refining its efficiency and selectivity. rsc.org
| Reaction Condition | Key Feature | Expected Outcome for this compound | Reference |
|---|---|---|---|
| Homogeneous (e.g., Hexane) | High mobility of radical pair. | Mixture of ortho- and para- isomers, along with phenol byproduct. | researchgate.net |
| Heterogeneous (Aqueous Micelles) | Radical pair confined within the micelle. | Increased yield and potential for enhanced regioselectivity (ortho vs. para). | rsc.orgnih.gov |
Directed Carbon-Hydrogen (C-H) Functionalization Strategies
Transition Metal-Catalyzed C-H Activation and Olefination Reactions
The phenyl group of this compound is a prime target for directed C-H functionalization. Transition metal catalysis, particularly with palladium, offers a powerful strategy for selectively activating the typically inert C-H bonds at the ortho position to the ester group. acs.orgnih.gov In these reactions, the carbonyl oxygen of the ester acts as a directing group, coordinating to the metal center and positioning it in close proximity to the ortho C-H bonds. nih.gov
This coordination facilitates a cyclometalation step, where the C-H bond is cleaved to form a stable five-membered palladacycle intermediate. rsc.org This intermediate can then react with an olefin, such as an acrylate, in a process known as olefination or the Fujiwara-Morita reaction. The reaction typically proceeds through olefin insertion into the palladium-carbon bond, followed by β-hydride elimination to form the new C-C bond and regenerate a palladium(II) species. youtube.com An oxidant is often required to close the catalytic cycle and regenerate the active catalyst. acs.org This methodology provides an efficient route to introduce complexity directly onto the aromatic ring, bypassing the need for pre-functionalized starting materials. nih.gov
| Component | Example from Literature (for Phenyl Esters) | Function |
|---|---|---|
| Catalyst | Pd(OAc)₂ | Activates the C-H bond. acs.org |
| Directing Group | Ester Carbonyl | Positions the catalyst for ortho-C-H activation. nih.gov |
| Coupling Partner | Ethyl Acrylate | Introduces the new carbon-carbon bond. nih.gov |
| Oxidant | Ag₂CO₃ | Regenerates the active Pd(II) catalyst. acs.org |
| Solvent | HFIP (Hexafluoroisopropanol) | Solubilizes reactants and promotes the reaction. acs.org |
Investigation of Reaction Mechanisms via Kinetic Isotope Effects and Spectroscopic Intermediates
Understanding the mechanism of C-H activation is crucial for optimizing reaction conditions and catalyst design. The kinetic isotope effect (KIE) is a primary tool for this purpose. nih.govacs.org By comparing the reaction rates of this compound and its deuterated analogue (where the ortho-hydrogens are replaced by deuterium), one can determine if the C-H bond cleavage is the rate-determining step of the catalytic cycle. A primary KIE value (kH/kD) significantly greater than 1 (typically 2-7) indicates that the C-H bond is broken in the slowest step of the reaction. scispace.com Conversely, a KIE value near 1 suggests that a different step, such as oxidative addition or reductive elimination, is rate-limiting. nih.gov
Spectroscopic techniques are employed to detect and characterize transient intermediates in the catalytic cycle. nih.govresearchgate.net High-resolution NMR spectroscopy can identify the formation of key species, such as the cyclometalated palladium intermediate. researchgate.net Furthermore, advanced techniques like time-resolved X-ray absorption spectroscopy can provide insight into the electronic structure and orbital interactions of the metal center during the C-H activation event, tracking changes in oxidation state and coordination environment on ultrafast timescales. chemrxiv.org These combined kinetic and spectroscopic studies provide a detailed picture of the reaction pathway.
| Observed kH/kD Value | Mechanistic Interpretation | Reference |
|---|---|---|
| ~ 1 | C-H bond cleavage is not the rate-determining step. | nih.gov |
| 2 - 7 | C-H bond cleavage is the rate-determining step. | scispace.comresearchgate.net |
Radical-Mediated Reactions of the Undecenoate Moiety
The terminal double bond of the undec-10-enoate chain is susceptible to radical-mediated reactions, most notably radical addition. wikipedia.org This process typically follows a chain reaction mechanism consisting of three stages: initiation, propagation, and termination. libretexts.org
Initiation: A radical initiator (e.g., AIBN or a peroxide) decomposes under heat or light to generate a small number of reactive radicals. libretexts.org
Propagation: The initiator radical adds to a precursor (e.g., HBr or a thiol) to generate the chain-carrying radical (e.g., Br• or RS•). This radical then adds to the terminal carbon of the undecenoate's double bond. This addition is regioselective, following an anti-Markovnikov pattern, because it generates the more stable secondary radical on the C-10 carbon. libretexts.orgpharmaguideline.com This new carbon-centered radical then abstracts an atom from another molecule of the precursor to form the final product and regenerate the chain-carrying radical, which continues the cycle.
Termination: The reaction ceases when two radicals combine to form a stable, non-radical species. libretexts.org
This chemistry allows for the functionalization of the terminal end of the aliphatic chain. Furthermore, under specific conditions, intramolecular radical cyclization can occur, where a radical generated elsewhere on the molecule adds to the double bond, forming a new ring system. mdpi.com
Synthesis and Functional Exploration of Phenyl Undec 10 Enoate Derivatives
Modifications on the Phenyl Aromatic Ring
The phenyl ring of phenyl undec-10-enoate (B1210307) serves as a key target for introducing a wide array of functional groups. These modifications can dramatically alter the electronic, steric, and intermolecular bonding capabilities of the molecule, leading to derivatives with tailored properties for applications ranging from materials science to medicinal chemistry.
The introduction of halogen atoms onto the phenyl ring is a common strategy in medicinal chemistry and materials science to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character. researchgate.net While direct literature on the synthesis of (3,4-dichlorophenoxy)phenyl undec-10-enoate is not prevalent, its synthesis can be conceptualized through established esterification methods. A plausible route would involve the reaction of 3,4-dichlorophenol (B42033) with undec-10-enoyl chloride in the presence of a base.
The synthesis of related halogenated compounds, such as halogenated phenoxychalcones and ethylenedioxytetrathiafulvalenes, has been well-documented, demonstrating the feasibility of such transformations. nih.govclockss.org For instance, the synthesis of halogenated chalcones often involves the reaction of halogen-substituted phenols, indicating that these starting materials are readily available for creating a diverse range of halogenated esters. nih.gov The incorporation of halogens can lead to unique intermolecular interactions and influence the crystal packing and electronic properties of the resulting materials. clockss.org
Alkyl substitution on the phenyl ring allows for the tuning of steric bulk and solubility. The synthesis of 4-(tert-butyl)this compound, for example, would typically be achieved via the esterification of 4-tert-butylphenol (B1678320) with undec-10-enoyl chloride or undec-10-enoic acid using a suitable coupling agent. While direct synthesis of this specific compound is not extensively detailed, the formation of esters from 4-tert-butylphenol is a known chemical transformation. For example, 4-tert-butylphenyl salicylate (B1505791) has been synthesized and studied for its anti-inflammatory properties, showcasing the utility of this substituted phenol (B47542) in creating ester derivatives. nih.gov The introduction of a bulky tert-butyl group can influence the molecule's packing in the solid state and its interactions in solution.
Research into the synthesis of indole (B1671886) alkaloids has also demonstrated the use of various alkyl-substituted phenyl rings within complex molecular architectures, highlighting the broad applicability of these motifs in organic synthesis. chinesechemsoc.orgchinesechemsoc.org
Beyond simple halogenation or alkylation, more complex functional units can be attached to the phenyl ring to introduce responsive behaviors or self-assembly capabilities.
Azobenzene (B91143) Homologues: Azobenzene moieties are well-known photochromic units that undergo reversible isomerization between their trans and cis forms upon irradiation with light, making them valuable for creating photo-responsive materials. nih.gov The synthesis of an azobenzene-containing derivative has been reported, starting from undecylenic acid. informahealthcare.com In this multi-step process, undec-10-enoyl chloride is first reacted with p-hydroxybenzoic acid to produce 4-(undec-10-enoyloxy)benzoic acid. This intermediate is then converted to its acid chloride, which is subsequently reacted with 4-((4-nitrophenyl)diazenyl)phenol to yield the final photoactive azobenzene product. informahealthcare.com Such molecules are of significant interest for developing liquid crystal elastomers and photo-mobile soft actuators. informahealthcare.com
Ureidopyrimidine Motifs: Ureidopyrimidine (UPy) units are capable of forming strong, self-complementary quadruple hydrogen bonds, driving the self-assembly of monomers into well-defined supramolecular polymers. rsc.orgrsc.org Researchers have successfully synthesized 4-(3-(4-Oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)ureido)this compound. rsc.orgrsc.org The synthesis involves the esterification of 1-(4-hydroxyphenyl)-3-(4-oxo-6-tridecyl-1,4-dihydropyramidn-2-yl)urea with 10-undecenoic acid, facilitated by coupling agents like EDCI and DMAP. rsc.orgrsc.org The resulting molecule contains both a polymerizable terminal alkene (from the undecenoate chain) and the UPy self-assembly motif, enabling the creation of advanced materials with stimuli-responsive and self-healing properties. rsc.orgrsc.org
Table 1: Examples of this compound Derivatives with Functionalized Aromatic Rings
| Derivative Type | Example Compound | Synthetic Precursors | Key Feature/Application | Reference |
|---|---|---|---|---|
| Azobenzene Homologue | 4-((4-((4-(undec-10-enoyloxy)benzoyl)oxy)phenyl)diazenyl)phenyl nitrate | Undec-10-enoyl chloride, p-hydroxybenzoic acid, 4-((4-nitrophenyl)diazenyl)phenol | Photo-switching capability for smart materials | informahealthcare.com |
| Ureidopyrimidine Motif | 4-(3-(4-Oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)ureido)this compound | 1-(4-hydroxyphenyl)-3-(4-oxo-6-tridecyl-1,4-dihydropyramidn-2-yl)urea, 10-undecenoic acid | Supramolecular polymerization via hydrogen bonding | rsc.orgrsc.org |
Structural Variations of the Aliphatic Undecenoate Chain
The eleven-carbon aliphatic chain of this compound provides another avenue for structural modification. Altering its length or the position of the terminal alkene can fine-tune the physical properties of the resulting molecules, such as their crystallinity, melting point, and reactivity in polymerization reactions.
The synthesis of phenyl ester homologues with aliphatic chains of varying lengths can be readily achieved by substituting undec-10-enoic acid with other ω-alkenoic acids. The general synthetic route remains a standard esterification between the desired phenol and the appropriate fatty acid or its corresponding acid chloride.
The use of monomers with different aliphatic chain lengths is a cornerstone of polymer chemistry for controlling material properties. Acyclic diene metathesis (ADMET) polymerization, for instance, frequently employs α,ω-dienes derived from fatty acids of various lengths to produce polyesters with tailored thermal and mechanical properties. mdpi.comacs.orgencyclopedia.pub Research has demonstrated the ADMET polymerization of monomers like dianhydro-D-glucityl bis(undec-10-enoate) with comonomers such as 1,9-decadiene, showcasing how varying chain lengths are used to create new polymers. mdpi.comresearchgate.net This body of work confirms the accessibility of ω-alkenoic acids of different lengths, which can serve as precursors for a wide range of phenyl ester homologues.
The position of the double bond within the aliphatic chain can significantly impact its reactivity. While undec-10-enoic acid provides a terminal alkene, isomers with internal double bonds are also valuable synthetic targets. These isomers can be prepared through several methods, most notably via olefin metathesis.
The self-metathesis of methyl undec-10-enoate, for example, is a well-established reaction that yields dimethyl eicos-10-ene-1,20-dioate, an internally unsaturated C20 diester, by eliminating ethylene (B1197577). acs.org This demonstrates a powerful strategy for converting a terminal alkene into an internal one. Similarly, cross-metathesis reactions between terminal and internal alkenes are widely used to create new olefins with specific substitution patterns. ifpenergiesnouvelles.frifpenergiesnouvelles.fr Furthermore, isomerization of a terminal alkene to an internal position can sometimes be achieved using specific catalysts or reaction conditions. chinesechemsoc.org Once synthesized, these isomeric fatty acids can be esterified with phenols to produce phenyl esters with internal double bonds, opening up different polymerization and functionalization pathways compared to their terminal alkene counterparts.
Table 2: Summary of Synthetic Approaches for Chain Variation
| Modification Type | Synthetic Strategy | Key Precursors | Resulting Structure | Reference |
|---|---|---|---|---|
| Varying Chain Length | Standard Esterification | Phenol, ω-alkenoic acids of different lengths | Phenyl esters with shorter or longer aliphatic chains | mdpi.comacs.orgencyclopedia.pub |
| Alkene Isomerization | Olefin Metathesis (e.g., self-metathesis) | Methyl undec-10-enoate | Esters with internal double bonds | acs.orgifpenergiesnouvelles.frifpenergiesnouvelles.fr |
Preparation of Hybrid Molecules Incorporating this compound Scaffolds (e.g., phosphonamide derivatives)
The this compound scaffold serves as a versatile platform for the development of complex hybrid molecules, where distinct chemical moieties are integrated to achieve novel properties. The synthetic strategies employed often leverage the reactivity of both the aromatic ring and the terminal alkene, allowing for the attachment of diverse functional groups.
A notable example is the synthesis of phosphonamide derivatives. Research has demonstrated the preparation of related structures, such as (E)-Methyl 11-(2-((ethoxy(quinolin-8-ylamino)phosphoryl)methyl)phenyl)undec-10-enoate. unipv.it This synthesis is achieved through advanced C-H activation techniques. In this approach, a directing group guides a transition metal catalyst, such as palladium, to selectively functionalize a specific C-H bond on the phenyl ring. unipv.it The process involves the formation of a square planar palladium(II) complex, which then undergoes transmetalation and reductive elimination to form the new carbon-phosphorous bond, yielding the desired phosphonamide-containing hybrid molecule. unipv.it
Beyond phosphonamides, other hybrid structures are accessible. For instance, the undec-10-enoyl group can be esterified with functionalized phenols to create monomers for polymerization or unique molecular architectures. An example is the synthesis of 4-allyl-2-methoxythis compound, which combines the undecenoate chain with a substituted phenolic ring bearing an additional reactive allyl group.
The table below details examples of hybrid molecules based on the undec-10-enoate framework.
| Compound Name | Key Structural Features | Synthetic Approach |
| (E)-Methyl 11-(2-((ethoxy(quinolin-8-ylamino)phosphoryl)methyl)phenyl)undec-10-enoate | Phosphonamide group attached to the phenyl ring | Palladium-catalyzed C-H activation |
| 4-allyl-2-methoxythis compound | Allyl group on the phenolic ring | Esterification of undec-10-enoyl chloride with 4-allyl-2-methoxyphenol |
Stereoselective and Regioselective Synthetic Pathways for Advanced Derivatives
The terminal double bond in this compound is a key site for introducing structural complexity and controlling stereochemistry. Modern synthetic methods allow for high degrees of regioselectivity and stereoselectivity, enabling the creation of advanced derivatives with precisely defined three-dimensional structures.
Regioselective Pathways:
Regioselectivity refers to the preferential reaction at one specific site over another. For the terminal alkene in this compound, this typically involves distinguishing between the two carbons of the double bond (C-10 and C-11).
Hydroesterification: Palladium-catalyzed hydroesterification can convert the terminal alkene into a linear ester with high regioselectivity. rsc.org This process can utilize carbon dioxide and a hydrosilane to effectively add a second ester group to the terminus of the undecenoate chain. rsc.org
Dialkylation and Dialkenylation: Cross-electrophile coupling reactions under electrochemical conditions can achieve regioselective dialkylation of the alkene. nih.gov Similarly, nickel-catalyzed reductive methods allow for the 1,3-dialkenylation of unactivated alkenes with complete regioselectivity. acs.org These methods enable the installation of two new carbon-based groups across the double bond in a controlled manner. nih.govacs.org
Hydroalkynylation: Nickel-hydride catalysis can achieve the regiodivergent hydroalkynylation of alkenes. By carefully selecting the ligands and reaction conditions, it is possible to direct the addition of an alkyne group to either the α or β position relative to a directing group, showcasing a high level of control over the reaction's outcome. chinesechemsoc.org
Stereoselective Pathways:
Stereoselectivity involves the preferential formation of one stereoisomer over another. For derivatives of this compound, this often concerns the geometry of the double bond (E/Z isomerism) or the creation of new chiral centers.
Control of Olefin Geometry: Synthetic procedures have been developed that yield specific isomers of unsaturated esters. For example, certain olefination reactions can produce derivatives of undec-10-enoate as a 20:1 mixture of Z:E isomers, demonstrating high stereoselectivity. umich.edu Furthermore, the synthesis of (E)-β-fluoroalkenyliodonium salts from undec-10-ynoic acid derivatives proceeds stereoselectively, providing a route to E-configured fluoroalkenes. psu.edu
Ring-Closing Metathesis (RCM): While a powerful tool for creating macrocycles, RCM can present stereochemical challenges. In synthetic efforts toward certain complex natural products using undecenoate-derived precursors, RCM has been found to yield predominantly the Z-olefin, even when the E-isomer was the desired product. nih.gov This highlights how the choice of catalyst and substrate structure is critical for controlling the stereochemical outcome of metathesis reactions. nih.gov
The following table summarizes key findings in selective synthetic pathways applicable to the undec-10-enoate alkene.
| Reaction Type | Selectivity | Key Features & Reagents | Outcome |
| Hydroesterification | Regioselective | Palladium catalyst, CO₂, PMHS | Forms linear diester product rsc.org |
| Reductive Dialkenylation | Regioselective | Nickel catalyst, alkylzinc reductant | 1,3-dialkenylated product acs.org |
| Hydroalkynylation | Regiodivergent | NiH catalyst, specific ligands | Controlled formation of α- or β-alkynyl derivatives chinesechemsoc.org |
| Olefination | Stereoselective | Wittig-type reaction conditions | Preferential formation of Z-isomer (20:1 Z:E) umich.edu |
| Ring-Closing Metathesis | Stereoselective | Grubbs II catalyst | Predominant formation of Z-olefin in macrocycle nih.gov |
| Fluoroalkenylation | Stereoselective | Iodo-fluorination of alkynes | Synthesis of (E)-β-fluoroalkenyliodonium salts psu.edu |
Supramolecular Chemistry and Polymerization Applications of Phenyl Undec 10 Enoate Derivatives
Design and Synthesis of Phenyl Undec-10-enoate-Based Supramolecular Monomers
The design of supramolecular monomers based on phenyl undec-10-enoate (B1210307) involves the incorporation of recognition motifs that can drive spontaneous self-assembly into larger polymeric structures. A key strategy is to functionalize the phenyl ring with moieties capable of forming strong and directional non-covalent interactions.
A prominent example of this design approach is the integration of the this compound scaffold into molecules featuring the self-complementary ureido-pyrimidinone (UPy) hydrogen-bonding motif. The synthesis of 4-(3-(4-Oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)ureido)this compound demonstrates this concept. In this derivative, the UPy unit, known for its strong and specific self-dimerization via a quadruple hydrogen-bonding array, is attached to the phenyl ring of the undec-10-enoate moiety. This design effectively creates a monomer with a UPy headgroup capable of forming supramolecular polymer chains and a terminal alkene tail that is available for subsequent covalent polymerization.
The synthesis involves a multi-step process. It begins with the preparation of a hydroxyl-functionalized UPy precursor, 1-(4-hydroxyphenyl)-3-(4-oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)urea. This intermediate is then esterified with 10-undecenoic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to yield the final this compound-based UPy monomer.
The electronic nature of the linkage between the phenyl group and the hydrogen-bonding motif can significantly influence the strength of the non-covalent interactions and, consequently, the stability and degree of polymerization of the resulting supramolecular assembly. Electron-withdrawing or electron-donating substituents on the phenyl ring can modulate the acidity of the N-H protons and the basicity of the carbonyl oxygen atoms within the UPy motif, thereby tuning the hydrogen-bond strength. nih.gov
Mechanism and Thermodynamics of Supramolecular Polymerization
The self-assembly of this compound-based UPy monomers into supramolecular polymers is a dynamic and reversible process governed by the principles of thermodynamics. The mechanism involves the association of monomers into dimeric species, which then propagate into longer, chain-like structures.
The self-assembly process and the resulting degree of polymerization (DP) can be investigated using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and diffusion-ordered spectroscopy (DOSY). By measuring the diffusion coefficient of the molecules in solution at different concentrations, it is possible to monitor the increase in molecular size as monomers assemble into larger polymeric chains.
The degree of polymerization can be calculated from the diffusion coefficients, assuming that at very low concentrations, the species exist primarily as monomers. The molecular weights of the assemblies at higher concentrations can then be estimated, and from this, the DP can be determined. Studies on UPy-functionalized monomers have shown that the degree of polymerization is highly dependent on factors such as concentration, solvent, and temperature, reflecting the dynamic nature of the non-covalent bonds.
Interactive Table: Degree of Polymerization of a UPy-functionalized this compound Derivative at Various Concentrations.
| Concentration (mM) | Diffusion Coefficient (D) x 10⁻¹⁰ m²/s | Calculated Molecular Weight (MW) | Degree of Polymerization (DP) |
|---|---|---|---|
| 1 | 4.5 | 711 (Monomer) | 1 |
| 5 | 3.8 | 1200 | 1.7 |
| 10 | 3.5 | 1600 | 2.2 |
| 20 | 3.1 | 2300 | 3.2 |
Note: The data presented in this table is illustrative and based on typical findings for similar UPy-based supramolecular polymers.
The architecture of the resulting supramolecular polymer is primarily dictated by the directionality and strength of the non-covalent interactions. In the case of UPy-functionalized this compound, the quadruple hydrogen-bonding motif is the dominant force, leading to the formation of linear, chain-like polymers.
Covalent Polymerization Strategies Utilizing the Alkene Moiety
The terminal alkene group on the undecenoate chain of the this compound monomer provides a handle for covalent polymerization. This allows for the transformation of the dynamic supramolecular assembly into a more robust, covalently linked polymer network. This dual-polymerization capability is a key feature of these monomers, enabling the creation of materials with tunable and responsive properties.
One of the primary methods for polymerizing the terminal alkene is through metathesis polymerization. Acyclic diene metathesis (ADMET) polymerization, utilizing catalysts such as Grubbs' catalysts, can be employed to form long-chain polyesters. researchgate.netmdpi.com This method is particularly effective for the polymerization of monomers with terminal double bonds. The resulting polymers would have unsaturated bonds within the backbone, which could be further modified, for example, through hydrogenation to create saturated polyester (B1180765) chains. mdpi.com
Another potential strategy is free-radical polymerization. The terminal alkene can participate in radical addition reactions, allowing for the formation of poly(undec-10-enoate) chains. This approach could be used to crosslink the supramolecular polymers formed through hydrogen-bonding interactions, leading to the formation of gels or solid materials with enhanced mechanical properties.
The ability to first form a structured material through supramolecular assembly and then permanently "lock-in" that structure through covalent polymerization is a powerful tool for the creation of advanced functional materials.
Ring-Opening Metathesis Polymerization (ROMP) with Olefin Metathesis Catalysts (e.g., Grubbs' catalysts)
While Ring-Opening Metathesis Polymerization (ROMP) is characteristically employed for strained cyclic olefins, the terminal double bond in this compound makes it an ideal candidate for a related process known as Acyclic Diene Metathesis (ADMET) polymerization. nih.govlibretexts.org ADMET utilizes the same class of highly effective olefin metathesis catalysts, such as Grubbs' catalysts, to form linear polymers from acyclic dienes or, in the case of monomers like undecenoates, through a step-growth polycondensation mechanism where ethylene (B1197577) is removed to drive the reaction. nih.govorganic-chemistry.org This method is particularly effective for synthesizing long-chain aliphatic polyesters from renewable resources. mdpi.com
Research on analogous undecenoate esters demonstrates the efficacy of this approach. For instance, the ADMET polymerization of α,ω-dienes derived from 10-undecenoic acid and various diols has been successfully carried out using second-generation Grubbs' (G2) and Hoveyda-Grubbs (HG2) catalysts. nih.govacs.org These reactions typically yield high-molecular-weight unsaturated polyesters. nih.gov The polymerization of 4-allyl-2-methoxyphenyl 10-undecenoate, another monomer containing both phenyl and undecenoate moieties, with a G2 catalyst also produces polymers with unimodal molecular weight distribution. researchgate.net The tolerance of Grubbs' catalysts to various functional groups, including esters, makes them highly suitable for the polymerization of monomers like this compound. wikipedia.orgmdpi.comnih.gov
Table 1: Examples of ADMET Polymerization of Undecenoate-Derived Monomers with Grubbs' Catalysts
This table presents data from analogous systems to illustrate the typical results of ADMET polymerization in this monomer family.
| Monomer | Catalyst (mol%) | Conditions | M ( g/mol ) | Đ (M/M) | Reference |
| Bis(undec-10-enoate) with Isosorbide | HG2 (1.0) | 80 °C, 16 h, vacuum | 13,200 | 2.1 | mdpi.com |
| 4-allyl-2-methoxyphenyl 10-undecenoate | G2 (variable) | 50 °C, ionic liquid | >30,000 | - | researchgate.net |
| Undec-10-en-1-yl undec-10-enoate | G2 (1.0) | 80 °C, 24 h | 26,500 | - | mdpi.com |
| Bis(undec-10-enoate) with 1,4-butanediol | G2 / HG2 | 80 °C, bulk | High MW | - | nih.govacs.org |
Controlled Radical Polymerization Techniques (e.g., ATRP, RAFT)
Controlled radical polymerization (CRP) techniques offer precise control over polymer molecular weight, dispersity (Đ), and architecture. Both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are well-suited for monomers with functional groups.
Atom Transfer Radical Polymerization (ATRP) is a robust method that relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex (typically copper-based). cmu.edu The success of ATRP is highly dependent on the initiator, catalyst, ligands, and reaction conditions. acs.orgcmu.edu For this compound, the polymerization would be initiated by an alkyl halide, with the terminal alkene acting as the polymerizable group. The ester functionality is generally well-tolerated by ATRP systems, allowing for the direct polymerization of such functional monomers. cmu.edu
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization achieves control through a chain transfer agent, typically a thiocarbonylthio compound. nih.gov The choice of the RAFT agent is crucial and is determined by the monomer being polymerized. nih.gov Significantly, studies on the polymerization of ω-alkenoates have shown that phenyl esters are excellent monomers for polymerization, whereas corresponding methyl esters often result in low yields. researchgate.net This suggests that the phenyl group in this compound activates the monomer, making it highly suitable for controlled radical polymerization. RAFT, in particular, demonstrates high tolerance for a wide variety of functional groups and allows for the synthesis of well-defined polymers from monomers containing alkene functionalities. nih.gov
Architectural Control and Property Tuning in this compound-Derived Polymers
A key advantage of modern polymerization techniques is the ability to control the polymer's architecture and fine-tune its properties.
Architectural Control:
Molecular Weight: In ADMET polymerization, the molecular weight of the resulting polyester can be controlled by the addition of a monofunctional chain stopper, such as methyl 10-undecenoate. mdpi.com In ATRP and RAFT, the molecular weight is predetermined by the ratio of monomer consumed to the initiator or chain-transfer agent concentration. nih.govsigmaaldrich.com
Topology: Using multifunctional initiators in ATRP can lead to the formation of complex architectures like star or graft polymers. sigmaaldrich.comibm.com Similarly, the addition of a di- or tri-functional cross-linker during ADMET polymerization can produce cross-linked or network polymers. researchgate.net
Block Copolymers: The living/controlled nature of ATRP and RAFT is ideal for synthesizing block copolymers. A polymer chain synthesized from this compound can be used as a macroinitiator or macro-CTA to polymerize a second monomer, leading to materials with distinct, covalently linked blocks. cmu.edu
Property Tuning: The chemical structure of this compound offers multiple avenues for tuning the final polymer's properties.
Backbone Saturation: The unsaturated polymer backbone produced via ADMET contains double bonds that can be chemically modified. Post-polymerization hydrogenation is a common strategy to produce saturated polyesters. nih.govmdpi.com This transformation typically increases the material's thermal stability and can alter its crystalline properties. mdpi.com
Side-Chain Modification: The phenyl ester group can be subjected to post-polymerization modification. For example, hydrolysis could convert the ester to a carboxylic acid, fundamentally changing the polymer's solubility and functionality.
Copolymerization: Incorporating comonomers during polymerization is a powerful tool for property tuning. Research on polyesters derived from 10-undecenoic acid shows that incorporating amide functionalities into the polymer backbone can induce semi-crystalline behavior and significantly increase the Young's modulus. Similarly, the density of aromatic rings along the main chain has a distinct influence on the glass transition temperature (Tg) and mechanical properties of polyesters derived from eugenol (B1671780) and 10-undecenoic acid.
Catalytic Applications and Organometallic Chemistry Involving Phenyl Undec 10 Enoate
Role of Phenyl Undec-10-enoate (B1210307) as a Substrate in Homogeneous Catalysis
The dual functionality of phenyl undec-10-enoate makes it a candidate for various homogeneous catalysis reactions, where the catalyst is in the same phase as the reactants. The terminal double bond is susceptible to a range of metal-catalyzed additions, isomerizations, and coupling reactions, while the phenyl ester moiety can also participate in or influence catalytic cycles.
Palladium-Catalyzed Cross-Coupling and Functionalization Reactions
While palladium is a cornerstone catalyst for cross-coupling and functionalization reactions in organic synthesis, specific literature detailing the use of this compound as a substrate is not extensively documented in available research. Palladium-catalyzed reactions like the Heck, Suzuki, and Stille couplings typically involve the reaction of an organometallic reagent with an organic halide or triflate. In principle, the terminal alkene of this compound could participate in Heck-type reactions.
However, related research on other esters of 10-undecenoic acid provides context for potential palladium-catalyzed transformations. For instance, palladium complexes have been employed in the polymerization and copolymerization of methyl 10-undecenoate. These processes demonstrate the capability of palladium catalysts to engage with the terminal olefin of an undecenoate ester. Furthermore, palladium-catalyzed C-H activation is a powerful tool that could theoretically be applied to molecules like this compound, although specific examples are not prominently reported. unipv.it
Ruthenium- and other Transition Metal-Catalyzed Transformations
Ruthenium catalysts, particularly Grubbs-type catalysts, are renowned for their efficacy in olefin metathesis. While the terminal alkene in this compound is a suitable functional group for such reactions, published studies specifically demonstrating the metathesis of this compound are limited.
Research on related compounds illustrates the potential reactivity. For example, rhodium-catalyzed C-H activation has been used to achieve intramolecular insertions into vinyl C-H bonds, a transformation potentially applicable to the undecenoate chain. unipv.it Other transition metals are also used in various catalytic processes. For instance, the synthesis of a complex derivative, 5-chloro-2-(2,4-dichlorophenoxy)this compound (a triclosan (B1682465) derivative), has been reported, highlighting the synthesis of advanced molecules from the undecenoic acid backbone. cardiff.ac.uk However, the subsequent catalytic transformation of this specific molecule was not the focus of the study.
Exploration of Base Catalysis in Phenyl Ester Synthesis (e.g., DBU, DMAP, TBD)
The synthesis of this compound via base-catalyzed esterification has been successfully demonstrated and optimized. This approach provides a sustainable and efficient alternative to harsher, traditional methods. A notable method involves the reaction of 10-undecenoic acid with diphenyl carbonate (DPC) in the presence of a catalytic amount of a strong, non-nucleophilic organic base.
Research has shown that bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are highly effective for this transformation. In a representative procedure, reacting 10-undecenoic acid with one equivalent of DPC and a catalytic amount of DBU (3.0 mol%) at 160 °C under neat (solvent-free) conditions leads to the formation of this compound. rsc.org This reaction proceeds to full conversion over several hours, and the desired product can be isolated in high yield (89%) after purification. rsc.orgsmolecule.com An important advantage of using DPC is that the primary by-product is phenol (B47542), which can be removed by vacuum distillation and recovered. rsc.org
The catalyst choice influences reaction conditions and efficiency. For instance, the base 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has been employed in the transesterification of this compound to benzyl (B1604629) undec-10-enoate, achieving a 91% yield, which showcases the utility of these esters in further base-catalyzed transformations. smolecule.com While 4-Dimethylaminopyridine (B28879) (DMAP) is a common catalyst for esterifications, the most detailed procedures for this compound synthesis highlight the efficacy of DBU.
Table 1: Base-Catalyzed Synthesis of this compound and its Derivatives
| Reactants | Catalyst (mol%) | Temperature (°C) | Time (h) | Product | Yield (%) | Citation |
|---|---|---|---|---|---|---|
| 10-Undecenoic Acid, Diphenyl Carbonate | DBU (3.0%) | 160 | 8 | This compound | 89% | rsc.org, smolecule.com |
This compound as a Precursor for Ligand Synthesis in Organometallic Chemistry
The structural features of this compound, particularly the terminal alkene, offer a reactive handle for elaboration into more complex molecules that could serve as ligands for metal complexes.
Design of Metal Complexes with Undecenoate-Derived Ligands
While the direct use of this compound as a ligand precursor is not widely reported, its functional groups are relevant to ligand design. The terminal olefin can be functionalized to introduce donor atoms (e.g., phosphorus, nitrogen, or sulfur) capable of coordinating to a metal center. For example, hydroformylation could introduce an aldehyde, which can then be converted into a variety of chelating groups.
A related, more complex derivative, 5-chloro-2-(2,4-dichlorophenoxy)this compound, has been synthesized from undec-10-enoic acid and triclosan. cardiff.ac.uk Molecules of this type, which combine a long aliphatic chain with multiple potential donor atoms (ether and ester oxygens, chloro substituents), could theoretically act as ligands, although their synthesis was reported in the context of developing antimicrobial agents rather than for organometallic applications. cardiff.ac.uk
Coordination Chemistry Studies of Novel Complexes (e.g., involving copper, zinc, nickel, titanium)
There is a lack of specific studies on the coordination chemistry of complexes derived directly from this compound-based ligands. However, the coordination chemistry of related functional groups is well-established. Carboxylate groups, which can be revealed by hydrolysis of the ester, are known to coordinate to a wide range of metals, including copper, zinc, and nickel, forming mono- or polynuclear complexes. The olefinic group can also coordinate to transition metals, particularly in low oxidation states.
The design of metallodrugs often involves tuning the properties of metal complexes by modifying the ligands. cardiff.ac.uk Metals like zinc, copper, and nickel are of significant interest in bioinorganic chemistry and materials science. Zinc complexes with N-donor ligands and carboxylates are explored for their biological activities. cardiff.ac.uk Similarly, copper and nickel complexes are studied for catalytic and medicinal applications. The incorporation of a long, functionalizable undecenoate chain onto a ligand framework could impart specific properties, such as solubility or the ability to anchor to surfaces, to the resulting metal complexes.
Investigation of Asymmetric Catalysis with this compound Substrates
The exploration of asymmetric catalysis utilizing this compound as a substrate is a niche area within organometallic chemistry. While extensive research exists for the asymmetric functionalization of terminal alkenes and various unsaturated esters, specific studies focusing solely on this compound are not widely documented in publicly available scientific literature. However, by examining research on structurally similar long-chain alkenoates and terminal olefins, it is possible to infer potential catalytic applications and expected outcomes for this compound.
Asymmetric catalysis aims to introduce chirality into a molecule, leading to the preferential formation of one enantiomer over the other. For a substrate like this compound, which contains a terminal double bond, several key asymmetric transformations could be envisioned. These include, but are not limited to, asymmetric hydrogenation, hydroformylation, dihydroxylation, and epoxidation. The success of these reactions hinges on the selection of an appropriate chiral catalyst, typically a metal complex coordinated to a chiral ligand.
General Principles and Potential Applications
The reactivity of the terminal alkene in this compound is the primary site for asymmetric transformations. The phenyl ester group, being electronically withdrawing, can influence the reactivity of the double bond and may also play a role in the stereochemical outcome through non-covalent interactions with the catalyst.
Asymmetric Hydrogenation: This reaction would convert the terminal alkene to a saturated alkane, creating a chiral center at the C10 position. Chiral ruthenium and rhodium complexes, often with ligands such as BINAP and its derivatives, are commonly employed for the asymmetric hydrogenation of unsaturated esters. core.ac.uk High enantioselectivities are often achieved under optimized reaction conditions.
Asymmetric Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond can lead to the formation of a chiral aldehyde. Rhodium complexes with chiral phosphine (B1218219) or phosphite (B83602) ligands are the catalysts of choice for this transformation. acs.orgwikipedia.org The regioselectivity (branched vs. linear aldehyde) and enantioselectivity are highly dependent on the ligand structure and reaction parameters.
Asymmetric Dihydroxylation: This process would introduce two hydroxyl groups across the double bond, creating two adjacent chiral centers. The Sharpless asymmetric dihydroxylation, using osmium tetroxide in the presence of chiral quinine-based ligands, is a powerful method for achieving high enantioselectivity in the dihydroxylation of a wide range of alkenes. harvard.edujapsonline.com
Asymmetric Epoxidation: The formation of a chiral epoxide at the terminal double bond can be achieved using various catalytic systems. These epoxides are valuable synthetic intermediates. Chiral manganese-salen complexes and certain titanium-based catalysts have shown efficacy in the asymmetric epoxidation of terminal alkenes. nottingham.ac.uk
Anticipated Research Findings
Based on the literature for analogous substrates, it is anticipated that this compound would be a viable substrate for various asymmetric catalytic reactions. Research in this area would likely focus on:
Catalyst Screening: A systematic evaluation of different metal precursors (e.g., Rh, Ru, Ir, Os, Cu) and a library of chiral ligands to identify the most effective catalyst system for a particular transformation.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, solvent, and substrate-to-catalyst ratio to maximize yield and enantiomeric excess (ee).
Mechanistic Studies: Investigating the transition states and intermediates to understand the origin of the observed stereoselectivity. This often involves computational modeling and kinetic studies.
While specific data for this compound is not available, the table below provides a hypothetical representation of the type of data that would be generated in such a research program, based on typical results for similar substrates.
Hypothetical Data on Asymmetric Catalysis of a Phenyl Alkenoate
| Reaction Type | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Hydrogenation | [Rh(COD)2]BF4 / (R)-BINAP | CH2Cl2 | 25 | 95 | 92 |
| Hydroformylation | Rh(acac)(CO)2 / (S,S)-Ph-BPE | Toluene | 80 | 88 | 95 (branched) |
| Dihydroxylation | AD-mix-β | t-BuOH/H2O | 0 | 92 | 99 |
| Epoxidation | Mn(III)-salen / (S,S)-Jacobsen | CH3CN | 25 | 85 | 90 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Advanced Analytical and Spectroscopic Characterization Techniques for Phenyl Undec 10 Enoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In phenyl undec-10-enoate (B1210307), the spectrum reveals characteristic signals for the phenyl ring protons, the ester linkage, and the long aliphatic chain with its terminal double bond.
The aromatic protons of the phenyl group typically appear as multiplets in the downfield region of the spectrum. The protons on the undecenoate chain exhibit distinct chemical shifts: the terminal vinyl protons (–CH=CH₂) show characteristic multiplets, with the internal vinyl proton appearing further downfield than the two terminal protons. researchgate.net The protons adjacent to the ester carbonyl (α-CH₂) and the protons adjacent to the double bond are also clearly identifiable. ijpsonline.comrsc.org The remaining methylene (B1212753) groups in the long alkyl chain typically overlap to form a complex multiplet in the upfield region. ijpsonline.comrasayanjournal.co.in
Table 1: Representative ¹H NMR Data for Phenyl Undec-10-enoate Derivatives Note: Data is compiled and representative of the compound class. Exact shifts and multiplicities may vary with solvent and specific substitution.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Typical Multiplicity | Typical Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic Protons (Ar-H) | 7.00 - 7.50 | Multiplet (m) | N/A |
| Internal Vinylic Proton (-CH=CH₂) | 5.75 - 5.85 | Multiplet (m) | ~16.9, 10.2, 6.7 |
| Terminal Vinylic Protons (-CH=CH₂) | 4.91 - 5.01 | Multiplet (m) | ~16.9, 10.2 |
| Alpha-Methylene Protons (-CH₂-COO) | 2.55 | Triplet (t) | ~7.6 |
| Allylic Protons (-CH₂-CH=CH₂) | 2.01 - 2.06 | Multiplet (m) | ~7.0 |
| Beta-Methylene Protons (-CH₂-CH₂-COO) | 1.71 - 1.79 | Multiplet (m) | N/A |
| Alkyl Chain Protons (-(CH₂)₅-) | 1.25 - 1.42 | Multiplet (m) | N/A |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the carbon skeleton.
Key signals include the ester carbonyl carbon, which is significantly downfield, and the aromatic carbons of the phenyl ring. The two vinylic carbons (–CH=CH₂) are also found in the downfield region, but are more shielded than the aromatic carbons. The carbons of the long alkyl chain appear in the upfield region of the spectrum. rasayanjournal.co.inrsc.org This technique is invaluable for confirming the presence of all carbon atoms in the structure and identifying isomeric impurities.
Table 2: Representative ¹³C NMR Data for this compound Derivatives Note: Data is compiled and representative of the compound class. Exact shifts may vary with solvent and specific substitution.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C=O) | 172.4 |
| Aromatic Carbon (ipso, C-O) | 150.0 |
| Internal Vinylic Carbon (-CH=CH₂) | 139.2 |
| Aromatic Carbons (ortho, meta, para) | 121.2 - 129.5 |
| Terminal Vinylic Carbon (-CH=CH₂) | 114.1 |
| Alpha-Methylene Carbon (-CH₂-COO) | 34.4 |
| Allylic Carbon (-CH₂-CH=CH₂) | 33.8 |
| Alkyl Chain Carbons (-(CH₂)n-) | 24.9 - 29.3 |
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to analyze mixtures and study molecular aggregation by separating the signals of different species based on their diffusion coefficients. manchester.ac.ukmagritek.com The diffusion of a molecule in solution is dependent on its size and shape; larger molecules or aggregates diffuse more slowly than smaller ones. ox.ac.uknih.gov
For derivatives of this compound, DOSY can be employed to investigate the formation of supramolecular polymers or other aggregates in solution. rsc.orgrsc.org By measuring the diffusion coefficient at various concentrations, one can observe changes that indicate self-assembly. nih.govrsc.org A decrease in the measured diffusion coefficient with increasing concentration suggests the formation of larger assemblies. nih.gov This technique is particularly valuable for characterizing the size and stability of non-covalently assembled structures, providing insights into the intermolecular forces that govern their formation. rsc.orgrsc.org
Mass Spectrometry (MS) for Molecular Weight and Formula Determination
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound and its derivatives, HRMS is used to confirm the proposed structure by matching the experimentally measured exact mass with the calculated theoretical mass. rsc.orgrsc.org For instance, the HRMS data for a derivative like 4-(prop-1-en-2-yl)this compound showed the sodium adduct [M+Na]⁺ at an m/z that corresponded precisely to the calculated value for its chemical formula, C₂₀H₂₈O₂Na. rsc.org
Electrospray Ionization (ESI) is a soft ionization technique in mass spectrometry that is particularly well-suited for analyzing moderately polar and large molecules without causing significant fragmentation. uni-oldenburg.denih.gov It is frequently used to determine the molecular weight of undec-10-enoic acid derivatives. ijpsonline.comresearchgate.net In ESI-MS, molecules are typically observed as protonated species [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. rsc.orgrsc.org This method has been successfully applied to confirm the molecular weights of various synthetic intermediates and final products in the synthesis of complex undecenoate derivatives. ijpsonline.comrsc.orgrsc.org
Fast-Atom-Bombardment Mass Spectrometry (FAB-MS)
Fast-Atom-Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for the analysis of non-volatile and thermally labile compounds like this compound and its derivatives. nih.govuni-saarland.de In this method, the sample is dissolved in a high-boiling point liquid matrix, such as glycerol (B35011) or m-nitrobenzyl alcohol, and then bombarded with a high-energy beam of neutral atoms, typically xenon or argon. This process facilitates the desorption and ionization of the analyte molecules, primarily through protonation, yielding [M+H]⁺ ions. wiley-vch.de
The resulting mass spectrum provides valuable information about the molecular weight of the compound. For instance, in the analysis of this compound, a prominent peak corresponding to its molecular weight plus a proton would be expected. rsc.org High-resolution FAB-MS can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition, further confirming the identity of the compound. rsc.org Fragmentation patterns observed in the FAB-MS spectrum can also offer structural insights, although they are generally less extensive than those produced by electron ionization (EI) methods. uni-saarland.de
Table 1: Illustrative FAB-MS Data for this compound
| Ion Type | Calculated m/z | Observed m/z | Significance |
| [M+H]⁺ | 261.1854 | 261.1855 | Confirms the molecular weight and elemental formula (C₁₇H₂₅O₂) of the compound. |
| [M+Na]⁺ | 283.1674 | 283.1672 | Indicates the presence of sodium adducts, common in FAB-MS. |
Note: The data in this table is illustrative and based on typical results for similar compounds.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in this compound and its derivatives. utexas.edu The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. udel.edu
For this compound, the most prominent features in the IR spectrum include:
C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group. instanano.comlibretexts.org The exact position can be influenced by conjugation; for instance, α,β-unsaturated esters absorb at a slightly lower frequency (1715-1730 cm⁻¹). orgchemboulder.com
C-O Stretch: Two or more bands in the 1000-1300 cm⁻¹ region correspond to the C-O stretching vibrations of the ester linkage. orgchemboulder.com
C=C Stretch: A band in the region of 1640-1680 cm⁻¹ indicates the presence of the terminal alkene group in the undecenoate chain. libretexts.org
Aromatic C=C Stretch: Absorptions between 1450 and 1600 cm⁻¹ are characteristic of the phenyl ring. libretexts.org
C-H Stretches: Bands around 3000-3100 cm⁻¹ are due to the C-H stretching of the aromatic ring and the alkene, while those in the 2850-2960 cm⁻¹ range are from the aliphatic C-H bonds. libretexts.org
Vibrational analysis, often aided by computational methods, can provide a more in-depth understanding of the molecule's dynamics by assigning specific vibrational modes to the observed IR bands. gaussian.com
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Ester C=O | Stretch | 1735-1750 | Strong |
| Alkene C=C | Stretch | 1640-1680 | Medium |
| Aromatic C=C | Stretch | 1450-1600 | Medium to Weak |
| Ester C-O | Stretch | 1000-1300 | Strong |
| Aliphatic C-H | Stretch | 2850-2960 | Strong |
| Aromatic/Alkene C-H | Stretch | 3000-3100 | Medium |
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the purification, isolation, and purity assessment of this compound and its derivatives.
Column chromatography is a widely used preparative technique for purifying and isolating this compound from reaction mixtures. rsc.orgnih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) of appropriate polarity is used to elute the components. rsc.orgunipv.it For this compound, a common mobile phase is a mixture of n-hexane and ethyl acetate (B1210297), with the polarity being gradually increased to facilitate the separation of the desired product from starting materials and byproducts. rsc.orgrsc.org The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). rsc.org
Table 3: Example of a Column Chromatography Protocol for this compound Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of n-hexane:ethyl acetate (e.g., starting from 49:1 to 9:1) rsc.org |
| Sample Loading | Crude reaction mixture dissolved in a minimal amount of a non-polar solvent. |
| Elution | Fractions are collected and analyzed by TLC to identify those containing the pure product. |
| Product Recovery | Pure fractions are combined and the solvent is removed under reduced pressure. |
Thin-Layer Chromatography (TLC) is a rapid, simple, and versatile analytical technique used for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. sigmaaldrich.comumass.edu A small amount of the reaction mixture is spotted onto a TLC plate coated with a thin layer of silica gel. umass.edu The plate is then developed in a chamber containing a suitable solvent system.
By comparing the spots of the reaction mixture with those of the starting materials, the disappearance of reactants and the appearance of the product spot can be observed, indicating the reaction's progress. libretexts.orglibretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system and can be used for identification. rsc.org The purity of the isolated this compound can be assessed by the presence of a single spot on the TLC plate. libretexts.org Visualization of the spots is typically achieved using UV light or by staining with reagents like potassium permanganate (B83412) or phosphomolybdic acid. rsc.org
Table 4: TLC Analysis of a this compound Synthesis Reaction
| Compound | Rf Value (n-hexane:ethyl acetate 19:1) | Observation |
| 10-Undecenoic Acid (Starting Material) | Lower Rf | Spot diminishes as the reaction proceeds. |
| This compound (Product) | Higher Rf | Spot appears and intensifies as the reaction proceeds. |
Note: Rf values are dependent on the specific TLC plate and solvent system used.
X-ray Crystallography for Solid-State Structure Determination (if applicable to crystalline derivatives)
For a crystalline derivative of this compound, single-crystal X-ray diffraction analysis would involve irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. researchgate.net The arrangement of atoms in the crystal lattice determines how the X-rays are scattered, and this information can be used to construct a detailed model of the molecular structure. nih.gov This technique is particularly valuable for confirming stereochemistry and understanding intermolecular interactions, such as packing forces in the crystal lattice. nih.gov
Theoretical and Computational Chemistry Studies on Phenyl Undec 10 Enoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like phenyl undec-10-enoate (B1210307). These calculations can provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior.
The electronic structure of phenyl undec-10-enoate is characterized by the interplay between the electron-withdrawing phenyl ester group and the electron-rich terminal double bond. DFT calculations can be employed to compute various electronic properties that quantify this interplay. For instance, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For α,β-unsaturated esters, the reactivity in reactions like epoxidation can be rationalized by examining the frontier orbital interactions. sciforum.netresearchgate.net
Furthermore, computational methods can be used to study the effect of substituents on the aromatic ring, which can significantly alter the electronic properties and reactivity of the molecule. For example, studies on substituted phenylcarbenes have shown that aromatic ring substituents can have a large effect on the singlet-triplet splitting. acs.orgnih.gov Similar principles would apply to this compound, where substituents on the phenyl ring could modulate the reactivity of the ester and the terminal alkene.
Table 1: Illustrative Calculated Electronic Properties of this compound using DFT
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap generally implies higher kinetic stability. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | C(carbonyl): +0.6e, O(ester): -0.4e | Provides insight into the partial charges on individual atoms, highlighting electrophilic and nucleophilic centers. |
Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets.
Computational Modeling of Reaction Mechanisms
Computational chemistry offers powerful tools to model reaction mechanisms at the atomic level, providing insights that are often difficult to obtain through experimental means alone. For this compound, computational modeling could be used to study various reactions, such as ester hydrolysis, esterification, and reactions involving the terminal double bond.
A key aspect of modeling reaction mechanisms is the identification and characterization of transition states. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By locating the transition state structure on the potential energy surface, it is possible to calculate the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur.
For instance, the hydrolysis of this compound could be modeled to understand its stability in aqueous environments. Computational studies on the hydrolysis of other esters have successfully characterized the transition states for both acid- and base-catalyzed mechanisms. furman.eduresearchgate.netic.ac.uk These studies often find that the reaction proceeds through a tetrahedral intermediate. nih.gov The activation energies for these pathways can be calculated to predict the reaction rates under different conditions.
Beyond identifying the transition state, computational modeling can map out the entire reaction pathway, creating an energetic landscape that connects reactants, intermediates, transition states, and products. This provides a comprehensive view of the reaction mechanism.
For example, the esterification reaction to form this compound from undec-10-enoic acid and phenol (B47542) could be modeled. nih.govacs.orgconicet.gov.ar Such a study would elucidate the step-by-step mechanism, including the role of any catalysts, and calculate the Gibbs free energy changes along the reaction coordinate. This can help in optimizing reaction conditions for its synthesis. Similarly, reactions at the terminal double bond, such as epoxidation or polymerization, can be modeled to understand their stereoselectivity and kinetics. nih.govunige.ch
Table 2: Illustrative Calculated Activation Energies for Reactions of this compound
| Reaction | Catalyst | Illustrative Activation Energy (kcal/mol) | Significance |
| Acid-Catalyzed Hydrolysis | H₃O⁺ | 18 | Predicts the rate of ester cleavage in acidic conditions. |
| Base-Catalyzed Hydrolysis | OH⁻ | 14 | Predicts the rate of ester cleavage in basic conditions. |
| Epoxidation of Alkene | m-CPBA | 22 | Provides insight into the reactivity of the terminal double bond towards oxidation. |
Note: The values in this table are illustrative and would be dependent on the specific computational method and solvent model used.
Molecular Dynamics Simulations for Supramolecular Interactions and Polymer Behavior
Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules and their interactions in condensed phases. For a molecule like this compound, MD simulations can provide valuable insights into its behavior in bulk, in solution, and its potential to form supramolecular structures or polymers.
The amphiphilic nature of this compound, with its polar phenyl ester head and long nonpolar aliphatic tail, suggests that it could self-assemble into organized structures in certain solvents. MD simulations can be used to explore this possibility, modeling the interactions between multiple this compound molecules to see if they form micelles, bilayers, or other aggregates. nih.govchemrxiv.orgresearchgate.net
Furthermore, the terminal double bond of this compound allows it to act as a monomer in polymerization reactions. MD simulations can be used to study the conformational behavior of the resulting polymer chains, their interactions, and the resulting material properties. kpi.uaacs.org For example, simulations could predict the glass transition temperature or the persistence length of a polymer derived from this compound. kpi.ua Studies on supramolecular polymers have shown that solvent interactions play a crucial role in their formation and stability. acs.orgrsc.org
Prediction of Spectroscopic Parameters and Validation against Experimental Data
Computational chemistry can be a valuable tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. nih.govnih.gov
By calculating the theoretical ¹H and ¹³C NMR spectra of this compound, one can aid in the interpretation of experimental spectra and confirm the structure of the molecule. The accuracy of these predictions has been shown to be quite high for a wide range of organic molecules. researchgate.netresearchgate.netd-nb.info Discrepancies between predicted and experimental spectra can also provide insights into conformational preferences or solvent effects that are not fully captured by the computational model.
Table 3: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for this compound
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| H (vinyl, CH=) | 5.81 | 5.75 | 0.06 |
| H (vinyl, =CH₂) | 4.97 | 4.91 | 0.06 |
| H (aromatic, ortho) | 7.05 | 7.10 | -0.05 |
| H (aromatic, meta) | 7.23 | 7.28 | -0.05 |
| H (aromatic, para) | 7.38 | 7.42 | -0.04 |
| H (α to C=O) | 2.55 | 2.50 | 0.05 |
Note: The experimental values are hypothetical for illustrative purposes. Calculated values would be obtained from GIAO-DFT calculations.
Emerging Research Directions and Future Perspectives for Phenyl Undec 10 Enoate Chemistry
Integration into Novel Functional Materials and Advanced Polymer Systems (e.g., liquid crystal elastomers)
The distinct molecular architecture of phenyl undec-10-enoate (B1210307) and its derivatives makes them ideal candidates for the synthesis of novel functional materials and advanced polymers. The terminal alkene group provides a site for polymerization and post-polymerization modification, while the phenyl group can impart valuable thermal, mechanical, and liquid crystalline properties.
One of the most promising areas is the development of liquid crystal elastomers (LCEs). nih.govnih.gov These materials combine the elasticity of rubber with the self-organizing properties of liquid crystals, leading to unique stimuli-responsive behaviors. Phenyl undec-10-enoate derivatives are being integrated into LCEs to create materials with tailored mechanical and optical properties. For instance, research has demonstrated the synthesis of side-chain liquid crystal elastomers (SC-LCEs) using monomers like 4-methoxyphenyl (B3050149) 4-(undec-10-en-1-yloxy)benzoate, which can form both nematic and smectic phases stable over a wide temperature range. mdpi.com Similarly, 4-(chlorocarbonyl)this compound has been used to create LCEs containing azobenzene (B91143) homologues as crosslinkers. informahealthcare.com The steric hindrance provided by the phenyl group can influence the rearrangement of mesogenic units under stress, allowing for the adjustment of the material's mechanical adaptability. nih.govnih.gov
Beyond LCEs, this compound is a key monomer in the synthesis of advanced polyesters through acyclic diene metathesis (ADMET) polymerization. rsc.org This method allows for the creation of high-molecular-weight polymers from bio-based α,ω-dienes. nih.govmdpi.com The incorporation of the phenyl group into the polymer main chain can shift the material's properties from semi-crystalline to amorphous, affecting its thermal and mechanical characteristics. rsc.org For example, the ADMET polymerization of 4-allyl-2-methoxyphenyl 10-undecenoate, derived from renewable eugenol (B1671780) and undecenoic acid, yields polyesters with specific network structures, particularly when a cross-linker is introduced. rsc.org
| Monomer/Derivative | Polymer System | Key Research Finding | Reference |
|---|---|---|---|
| 4-allyl-2-methoxyphenyl 10-undecenoate | ADMET Polyesters | Ruthenium-carbene catalysts afford polymers with unimodal molecular weight distributions. The phenyl group results in amorphous materials. | rsc.org |
| 4-(chlorocarbonyl)this compound | Liquid Crystal Elastomers | Used to synthesize LCEs with azobenzene crosslinkers. | informahealthcare.com |
| (4'-cyanobiphenyl-4-yl)undec-10-enoate | Liquid Crystalline Cyclotetrasiloxanes | Hydrosilylation with cyclosiloxanes in the presence of a Pt catalyst affords liquid-crystal stereoisomers. | acs.org |
| 4-methoxyphenyl 4-(undec-10-en-1-yloxy)benzoate | Side-Chain Liquid Crystal Elastomers | Used as a comonomer to create both nematic and smectic A SC-LCE films with high orientational order. | mdpi.com |
Bio-inspired Chemical Transformations and Biomimetic Applications
The structural similarity of the undecenoate chain to fatty acids, which are fundamental components of biological systems, provides a platform for bio-inspired chemical transformations and the development of biomimetic materials. kit.edu Researchers are exploring the derivatization of the undecenoate backbone to create molecules with specific biological activities.
A significant application is in the development of novel antimicrobial agents. Fatty acids themselves possess antimicrobial properties, and their derivatization can enhance this activity. researchgate.net For example, N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazides, synthesized from undec-10-enoic acid, have shown promising antibacterial and antifungal activities. japsonline.com Quantitative Structure-Activity Relationship (QSAR) studies on these compounds have revealed that specific substitutions on the phenyl ring are key to their biological function. japsonline.com
Furthermore, the undecenoate chain is being incorporated into more complex molecules to modulate their biological interactions. Lipoconjugates of phenolic acids with methyl 10-undecenoate have been synthesized and evaluated for their antioxidant and cytotoxic activities against various cancer cell lines. researchgate.net These bio-inspired molecules leverage the lipophilic undecenoate tail to potentially improve membrane permeability and cellular uptake. In a related approach, an aliphatic undecanoate ester chain was used to increase the lipophilicity of a fluorescent probe, enabling precise detection and bioimaging of zinc ions in biological systems. researchgate.net
The vinyl group of the undecenoate moiety is also a target for bio-inspired transformations. The chemical modification of poly(3-hydroxy undec-10-enoate) (PHU), a biodegradable polymer produced by bacteria, demonstrates this potential. researchgate.net The pendant vinyl groups can be transformed into hydroxyl, epoxy, or carboxyl groups, significantly altering the polymer's properties, such as enhancing its hydrophilicity for biomedical applications like controlled drug delivery. researchgate.net
Innovations in Sustainable Synthesis and Catalysis Utilizing this compound
The push towards green chemistry has spurred significant innovation in the synthesis and catalytic conversion of this compound and related compounds. A key focus is the use of renewable feedstocks and the development of more efficient, environmentally benign catalytic systems. Undecenoic acid, often derived from castor oil, is a prime example of a bio-based starting material. nih.gov
One notable advancement is the sustainable, base-catalyzed synthesis of this compound itself. rsc.org A process using diphenyl carbonate in the presence of a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) achieves high yields (89%) under solvent-free conditions, with the by-product phenol (B47542) being easily recovered. rsc.org
Transesterification reactions, crucial for converting plant oils into valuable monomers, are also seeing innovation. Traditional acid or base catalysts are being replaced with more selective and recyclable heterogeneous catalysts. For example, a Cu-deposited V₂O₅ catalyst has been shown to be highly effective for the transesterification of ethyl-10-undecenoate, with the catalyst being recyclable for multiple runs without a significant loss in activity or selectivity. acs.org Other catalytic systems, such as those based on (cyclopentadienyl)titanium trichlorides (Cp′TiCl₃), also demonstrate highly active and exclusive transesterification of undecenoate esters under acid- and base-free conditions. acs.orgresearchgate.net
Alkene metathesis remains a powerful tool in undecenoate chemistry. ifpenergiesnouvelles.frifpenergiesnouvelles.fr Acyclic diene metathesis (ADMET) polymerization using ruthenium-carbene catalysts is a key strategy for producing bio-based polyesters. mdpi.com Tandem processes that combine ADMET with subsequent hydrogenation in a one-pot reaction represent a highly efficient and green approach to producing saturated polymers. nih.govmdpi.com
| Reaction Type | Catalyst System | Key Advantage | Reference |
|---|---|---|---|
| Esterification | DBU / Diphenyl Carbonate | Sustainable, base-catalyzed, high yield, solvent-free synthesis of this compound. | rsc.org |
| Transesterification | Cu-deposited V₂O₅ | Recyclable heterogeneous catalyst with high selectivity for converting undecenoate esters. | acs.org |
| Transesterification | CpTiCl₃ | Highly active and selective under acid- and base-free conditions. | acs.org |
| ADMET Polymerization | Ruthenium-carbene catalysts (e.g., Grubbs, HG2) | Efficient synthesis of high-molecular-weight bio-based polyesters from undecenoate-derived dienes. | nih.govmdpi.com |
Development of Highly Selective and Efficient Derivatization Strategies
The future utility of this compound hinges on the ability to selectively modify its structure to create tailored molecules. The presence of both an aromatic ring and a terminal alkene offers two distinct reactive handles, enabling a wide range of derivatization strategies.
Transition-metal catalysis is a cornerstone of these strategies, offering mild reaction conditions and high selectivity. acs.org For example, the hydrosilylation of undecenoate derivatives is used to attach them to silicone-based structures, as seen in the synthesis of liquid crystalline materials. acs.org Cross-metathesis reactions, often catalyzed by ruthenium complexes, are exceptionally versatile for modifying the terminal alkene. This allows for the introduction of various functional groups by reacting undecenoates with partners like acrylonitrile (B1666552) or methyl acrylate (B77674), leading to precursors for polyamides and other polymers. ifpenergiesnouvelles.fr
"Click chemistry," particularly the thiol-ene addition, provides another highly efficient and selective route for derivatization. kit.edu This radical-mediated reaction proceeds rapidly under mild conditions to create anti-Markovnikov addition products. This strategy has been successfully applied in the post-polymerization functionalization of polymers containing undecenoate side chains, allowing for the grafting of new functionalities onto a polymer backbone. rsc.org
Other efficient derivatization methods include:
Epoxidation: The terminal double bond of undecenoates can be selectively converted to an epoxide, which is a versatile intermediate for further reactions. researchgate.netresearchgate.net
Hydroxylation: The vinyl group can be transformed into a primary alcohol via hydroboration-oxidation, a reaction that can be carried out in high yield. researchgate.net
Esterification: Mild, one-pot esterification methods using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) allow for the efficient synthesis of various undecenoate esters under room temperature conditions. researchgate.net
These strategies enable the synthesis of a vast library of complex molecules from a simple this compound precursor, paving the way for new materials and functional chemicals.
Application of Advanced Spectroscopic and Mechanistic Probes in Undecenoate Chemistry
Understanding the intricate reaction mechanisms and structural properties of this compound and its derivatives is crucial for optimizing their synthesis and application. Advanced spectroscopic techniques are indispensable tools in this endeavor.
Standard characterization of this compound involves a suite of spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which together confirm its molecular structure. rsc.org High-performance liquid chromatography (HPLC) is also employed for analysis and purification. sielc.com
Beyond basic characterization, these techniques are used as mechanistic probes. For example, ¹H-NMR has been used to elucidate the stereochemistry of epoxidation reactions on related undecenoate esters, confirming a syn-addition mechanism. researchgate.net Such studies also provide insight into reactivity; for instance, the terminal double bond of 10-undecenoate was found to be less nucleophilic and thus less reactive in certain epoxidation reactions compared to internal double bonds. researchgate.net
In the context of materials science, a combination of techniques is used to probe the structure-property relationships of undecenoate-based polymers. Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), Small-Angle X-ray Scattering (SAXS), and Wide-Angle X-ray Diffraction (WAXD) are used to investigate the mesomorphic behavior, phase transitions, and structural organization of liquid crystal elastomers derived from undecenoate monomers. mdpi.com Furthermore, dynamic ²H NMR can provide detailed information on local orientational ordering and the molecular dynamics of the polymer constituents. mdpi.com
The concept of a "chemical probe"—a small molecule used to study biological systems—is also relevant. chemicalprobes.orgcaymanchem.com By attaching fluorescent tags or other reporter groups to the this compound scaffold, researchers can create probes to investigate cellular processes. The undecenoate chain itself can be a key component, modulating properties like lipophilicity to target specific cellular compartments, as demonstrated in a zinc ion probe. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for phenyl undec-10-enoate, and how do reaction conditions influence yield?
- Methodology : Use esterification protocols involving undec-10-enoic acid and phenol derivatives. Key variables include catalyst type (e.g., acid vs. enzymatic), solvent polarity, and temperature. Monitor reaction progress via thin-layer chromatography (TLC) and characterize products using H/C NMR and IR spectroscopy to confirm ester bond formation .
- Data Consideration : Tabulate yields under varying conditions (e.g., 70% yield with HSO vs. 85% with lipase catalysts at 40°C) to identify trends .
Q. How can spectroscopic techniques validate the purity and structure of this compound?
- Methodology : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and gas chromatography (GC) for purity assessment. Compare spectral data (e.g., NMR chemical shifts for the phenyl group and terminal alkene) with literature values for analogous esters .
- Challenges : Signal overlap in crowded spectral regions may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignments .
Q. What are the preliminary applications of this compound in material science or biochemistry?
- Methodology : Test its utility as a monomer in polymerization reactions (e.g., via radical initiation of the terminal alkene) or as a lipid analog in membrane studies. Use differential scanning calorimetry (DSC) to analyze thermal stability and dynamic light scattering (DLS) for micelle formation assays .
Advanced Research Questions
Q. How do steric and electronic effects of the phenyl group influence the reactivity of this compound compared to alkyl esters?
- Methodology : Perform kinetic studies on hydrolysis rates under acidic/basic conditions, comparing this compound with methyl or butyl analogs. Use computational tools (e.g., DFT calculations) to map electron density distributions and transition states .
- Data Contradictions : Resolve discrepancies in reaction rates by controlling variables like solvent dielectric constant and ionic strength .
Q. What statistical approaches are suitable for analyzing conflicting data on the biological activity of this compound?
- Methodology : Apply multivariate analysis (e.g., ANOVA) to datasets from cytotoxicity assays, accounting for batch variability and cell-line specificity. Use funnel plots to assess publication bias in existing literature .
- Ethical Considerations : Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and disclosing raw data in supplementary materials .
Q. Can this compound serve as a chiral building block, and what chromatographic methods resolve its enantiomers?
- Methodology : Synthesize enantiomers via asymmetric catalysis (e.g., chiral oxazaborolidine catalysts) and analyze using chiral HPLC or supercritical fluid chromatography (SFC). Compare retention times with commercially available standards .
- Challenges : Optimize mobile-phase composition (e.g., hexane:isopropanol ratios) to achieve baseline separation .
Methodological Frameworks and Best Practices
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Experimental Design : Apply the PICOT framework to structure studies:
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Data Analysis : Use error propagation models to quantify uncertainties in spectroscopic measurements (e.g., ±0.01 ppm for NMR shifts) and report confidence intervals for biological assays .
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Literature Review : Prioritize primary sources from peer-reviewed journals (e.g., Journal of Organic Chemistry) over preprint repositories. Cross-reference synthetic procedures with Organic Syntheses for validated protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
